molecular formula C12H9F4NO3 B6969723 2,3,4,5-tetrafluoro-N-(3-methyl-2-oxooxolan-3-yl)benzamide

2,3,4,5-tetrafluoro-N-(3-methyl-2-oxooxolan-3-yl)benzamide

Cat. No.: B6969723
M. Wt: 291.20 g/mol
InChI Key: AHURKQLNKPNWMU-UHFFFAOYSA-N
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Description

2,3,4,5-tetrafluoro-N-(3-methyl-2-oxooxolan-3-yl)benzamide is a fluorinated benzamide derivative Fluorinated compounds are known for their unique chemical properties, including high thermal stability and resistance to metabolic degradation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrafluoro-N-(3-methyl-2-oxooxolan-3-yl)benzamide typically involves the fluorination of a benzamide precursor. One common method involves the reaction of a benzamide with fluorinating agents such as hydrogen fluoride or boron trifluoride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-tetrafluoro-N-(3-methyl-2-oxooxolan-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4,5-tetrafluoro-N-(3-methyl-2-oxooxolan-3-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrafluoro-N-(3-methyl-2-oxooxolan-3-yl)benzamide involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide
  • 2,3,4,5-Tetrafluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl

Uniqueness

2,3,4,5-tetrafluoro-N-(3-methyl-2-oxooxolan-3-yl)benzamide is unique due to its specific substitution pattern and the presence of the oxolan ring. This structural feature imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for specialized applications .

Properties

IUPAC Name

2,3,4,5-tetrafluoro-N-(3-methyl-2-oxooxolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F4NO3/c1-12(2-3-20-11(12)19)17-10(18)5-4-6(13)8(15)9(16)7(5)14/h4H,2-3H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHURKQLNKPNWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1=O)NC(=O)C2=CC(=C(C(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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